molecular formula C16H28O2 B2543315 14-Methylpentadec-1-ene-3,10-dione CAS No. 32746-63-7

14-Methylpentadec-1-ene-3,10-dione

Cat. No.: B2543315
CAS No.: 32746-63-7
M. Wt: 252.398
InChI Key: XZCXOHZVAWXTCT-UHFFFAOYSA-N
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Description

14-Methylpentadec-1-ene-3,10-dione is an organic compound with the molecular formula C16H28O2 and a molecular weight of 252.39 g/mol . It is characterized by the presence of a long carbon chain with a methyl group at the 14th position and two ketone groups at the 3rd and 10th positions.

Chemical Reactions Analysis

Types of Reactions

14-Methylpentadec-1-ene-3,10-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

14-Methylpentadec-1-ene-3,10-dione has various applications in scientific research, including:

Mechanism of Action

The mechanism of action of 14-Methylpentadec-1-ene-3,10-dione involves its interaction with molecular targets such as enzymes and receptors. The ketone groups in the compound can form hydrogen bonds and other interactions with active sites of enzymes, influencing their activity and function. The specific pathways involved depend on the biological context and the target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

14-Methylpentadec-1-ene-3,10-dione is unique due to its specific arrangement of functional groups and the presence of a methyl group at the 14th position. This unique structure can influence its reactivity and interactions with other molecules, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

14-methylpentadec-1-ene-3,10-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H28O2/c1-4-15(17)11-7-5-6-8-12-16(18)13-9-10-14(2)3/h4,14H,1,5-13H2,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZCXOHZVAWXTCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCC(=O)CCCCCCC(=O)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H28O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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